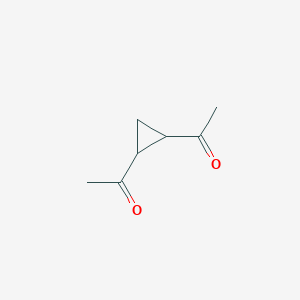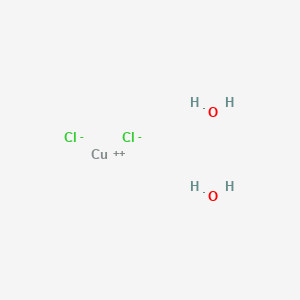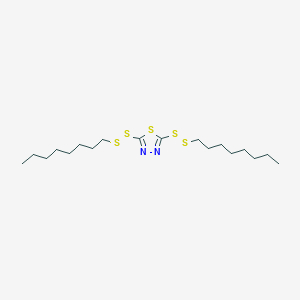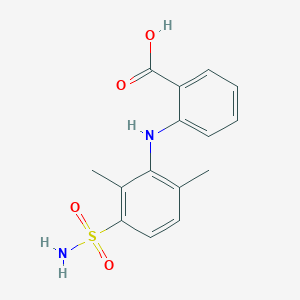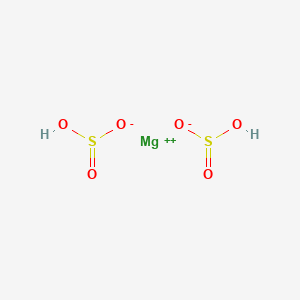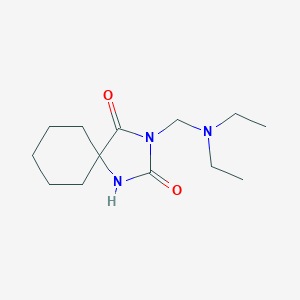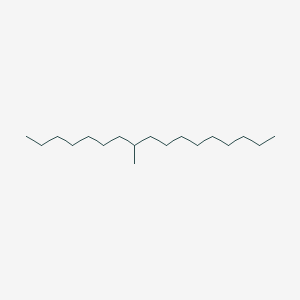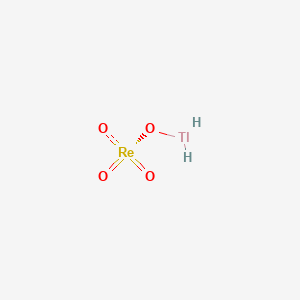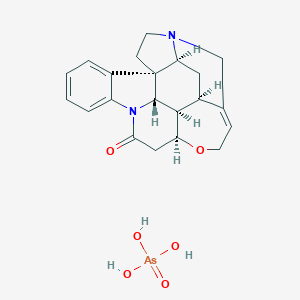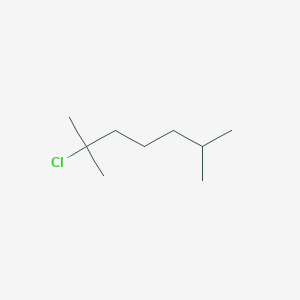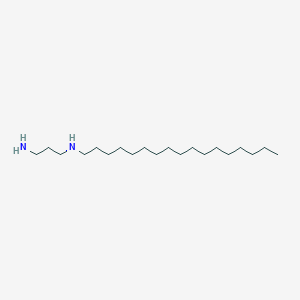
N-Heptadecylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptadecylpropane-1,3-diamine is an organic compound with the chemical formula C21H47N2. It is also known as heptadecylamine or HDA. It is a long-chain aliphatic amine that is used in various scientific research applications. N-Heptadecylpropane-1,3-diamine has been widely studied due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of N-Heptadecylpropane-1,3-diamine varies depending on the application. As a surfactant, it works by reducing the surface tension between two substances. As an antimicrobial agent, it works by disrupting the cell membrane of microorganisms. As a gene delivery agent, it works by forming complexes with DNA and facilitating its entry into cells.
Biochemical and Physiological Effects:
N-Heptadecylpropane-1,3-diamine has been shown to have various biochemical and physiological effects such as:
1. Cytotoxicity: N-Heptadecylpropane-1,3-diamine has been shown to be cytotoxic to various cell lines.
2. Hemolytic Activity: N-Heptadecylpropane-1,3-diamine has been shown to have hemolytic activity.
3. Immunomodulatory Activity: N-Heptadecylpropane-1,3-diamine has been shown to have immunomodulatory activity.
Advantages and Limitations for Lab Experiments
N-Heptadecylpropane-1,3-diamine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Low Toxicity: N-Heptadecylpropane-1,3-diamine has low toxicity, making it ideal for use in various applications.
2. Easy to Synthesize: N-Heptadecylpropane-1,3-diamine is easy to synthesize, making it readily available for use in various applications.
3. Versatile: N-Heptadecylpropane-1,3-diamine is a versatile compound that can be used in various applications.
Some of the limitations include:
1. Limited Solubility: N-Heptadecylpropane-1,3-diamine has limited solubility in water, which can limit its use in certain applications.
2. Sensitivity to pH: N-Heptadecylpropane-1,3-diamine is sensitive to pH, which can affect its stability and efficacy.
3. Limited Stability: N-Heptadecylpropane-1,3-diamine has limited stability, which can affect its shelf life and efficacy.
Future Directions
There are several future directions for research on N-Heptadecylpropane-1,3-diamine. Some of these include:
1. Developing New Applications: N-Heptadecylpropane-1,3-diamine has potential applications in various fields such as medicine, agriculture, and environmental science. Future research could focus on developing new applications for this compound.
2. Improving Stability and Efficacy: Future research could focus on improving the stability and efficacy of N-Heptadecylpropane-1,3-diamine, which could enhance its potential applications.
3. Understanding Mechanisms of Action: Future research could focus on understanding the mechanisms of action of N-Heptadecylpropane-1,3-diamine in various applications, which could lead to the development of more effective compounds.
Conclusion:
N-Heptadecylpropane-1,3-diamine is a unique compound that has potential applications in various scientific research fields. Its properties and potential applications have been widely studied, and future research could lead to the development of new applications and more effective compounds. However, its limitations, such as limited solubility and stability, must also be considered. Overall, N-Heptadecylpropane-1,3-diamine is a promising compound that could have significant implications for various scientific research fields.
Synthesis Methods
N-Heptadecylpropane-1,3-diamine can be synthesized by reacting heptadecylamine with propane-1,3-diamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
N-Heptadecylpropane-1,3-diamine has been used in various scientific research applications such as:
1. Surfactant: N-Heptadecylpropane-1,3-diamine is a cationic surfactant that is used in various applications such as emulsification, foaming, and wetting. It is also used in the preparation of nanoparticles and other advanced materials.
2. Antimicrobial Agent: N-Heptadecylpropane-1,3-diamine has been shown to have antimicrobial properties. It has been used as an antimicrobial agent in various applications such as food preservation, water treatment, and medical devices.
3. Gene Delivery: N-Heptadecylpropane-1,3-diamine has been used as a gene delivery agent. It has been shown to effectively deliver genes to cells and tissues.
properties
CAS RN |
14331-16-9 |
|---|---|
Product Name |
N-Heptadecylpropane-1,3-diamine |
Molecular Formula |
C20H44N2 |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
N'-heptadecylpropane-1,3-diamine |
InChI |
InChI=1S/C20H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-18-21/h22H,2-21H2,1H3 |
InChI Key |
KSTBCRYHGOWRJG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCNCCCN |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNCCCN |
Other CAS RN |
14331-16-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




